molecular formula C16H24BNO3 B7952737 N-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

N-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No.: B7952737
M. Wt: 289.2 g/mol
InChI Key: GHYGIPPSDZMFMS-UHFFFAOYSA-N
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Description

N-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is an organic compound that features a boronic ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves the reaction of 3,5-dimethyl-4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield amines.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated compounds or alkylating agents in the presence of a base.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of complex organic molecules.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide exerts its effects is primarily through its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boronic ester and its subsequent reaction with halides or other electrophiles.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(Dimethylamino)phenylboronic Acid Pinacol Ester
  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane

Uniqueness

N-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3/c1-10-8-13(18-12(3)19)9-11(2)14(10)17-20-15(4,5)16(6,7)21-17/h8-9H,1-7H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYGIPPSDZMFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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